

# A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloroadamantane

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## Compound of Interest

Compound Name: **1-Chloroadamantane**

Cat. No.: **B1585529**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **1-Chloroadamantane**. The information is curated for researchers, scientists, and professionals in drug development who utilize adamantane derivatives in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination and synthesis, and provides a visual representation of a key reaction pathway.

## Core Physicochemical Data

**1-Chloroadamantane**, a halogenated derivative of adamantane, possesses a unique set of properties owing to its rigid, cage-like structure. The following table summarizes its key physicochemical parameters.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{15}Cl$	<a href="#">[1]</a>
Molecular Weight	170.68 g/mol	<a href="#">[1]</a>
Melting Point	165-166 °C	<a href="#">[1]</a>
Boiling Point	~211.58 °C (rough estimate)	
Density	~1.0492 g/cm <sup>3</sup> (rough estimate)	
Flash Point	Not applicable	<a href="#">[1]</a>
Vapor Pressure	No data available	
Refractive Index	~1.6012 (estimate)	
Solubility	Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. Slightly soluble in DMSO and Methanol.	
LogP	No experimentally determined data available.	
Appearance	White to light grey adhering crystalline solid.	

## Experimental Protocols

This section details the methodologies for the synthesis of **1-Chloroadamantane** and the experimental determination of its key physicochemical properties.

### Synthesis of 1-Chloroadamantane from Adamantane

This protocol describes a common method for the direct chlorination of adamantane.

Materials and Reagents:

- Adamantane
- tert-Butyl chloride
- Aluminum chloride (anhydrous)
- Carbon tetrachloride ( $\text{CCl}_4$ ), anhydrous
- Hydrochloric acid (35% aqueous solution)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a stirred solution of adamantane in anhydrous carbon tetrachloride in a round-bottom flask, add tert-butyl chloride.
- Slowly add anhydrous aluminum chloride to the mixture at room temperature. The reaction is typically stirred for 4 hours.
- Upon completion, the reaction mixture is quenched by the addition of a large excess of 35% hydrochloric acid to decompose the aluminum chloride complexes.[\[2\]](#)
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-Chloroadamantane** can be further purified by sublimation.

## Purification by Vacuum Sublimation

### Equipment:

- Sublimation apparatus (including a cold finger)
- Vacuum pump
- Heating mantle or oil bath
- Schlenk flask

### Procedure:

- Place the crude **1-Chloroadamantane** into the bottom of the sublimation apparatus.
- Assemble the apparatus, ensuring the cold finger is correctly positioned.
- Connect the apparatus to a vacuum line and evacuate the system. A pressure of around 10-20 mmHg is typically sufficient.
- Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
- Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature that allows for the sublimation of **1-Chloroadamantane** without decomposition. The temperature should be gradually increased until sublimation is observed.
- The purified **1-Chloroadamantane** will deposit as crystals on the cold finger.
- Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

- Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.

## Determination of Melting Point using a Mel-Temp Apparatus

This procedure outlines the determination of the melting point range of a solid organic compound.[\[3\]](#)[\[4\]](#)

Equipment:

- Mel-Temp apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle (if needed)

Procedure:

- Ensure the sample of **1-Chloroadamantane** is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the sample holder of the Mel-Temp apparatus.
- Set the heating rate to a rapid setting to obtain an approximate melting point.
- Once the approximate range is known, prepare a new sample and set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.
- Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last

solid crystal disappears (the end of the melting range).

- A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

## Determination of LogP by the Shake-Flask Method

This protocol describes the classic method for determining the octanol-water partition coefficient (LogP).[5][6][7]

Materials and Reagents:

- **1-Chloroadamantane**
- 1-Octanol (reagent grade)
- Distilled or deionized water
- Separatory funnels
- Mechanical shaker
- UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

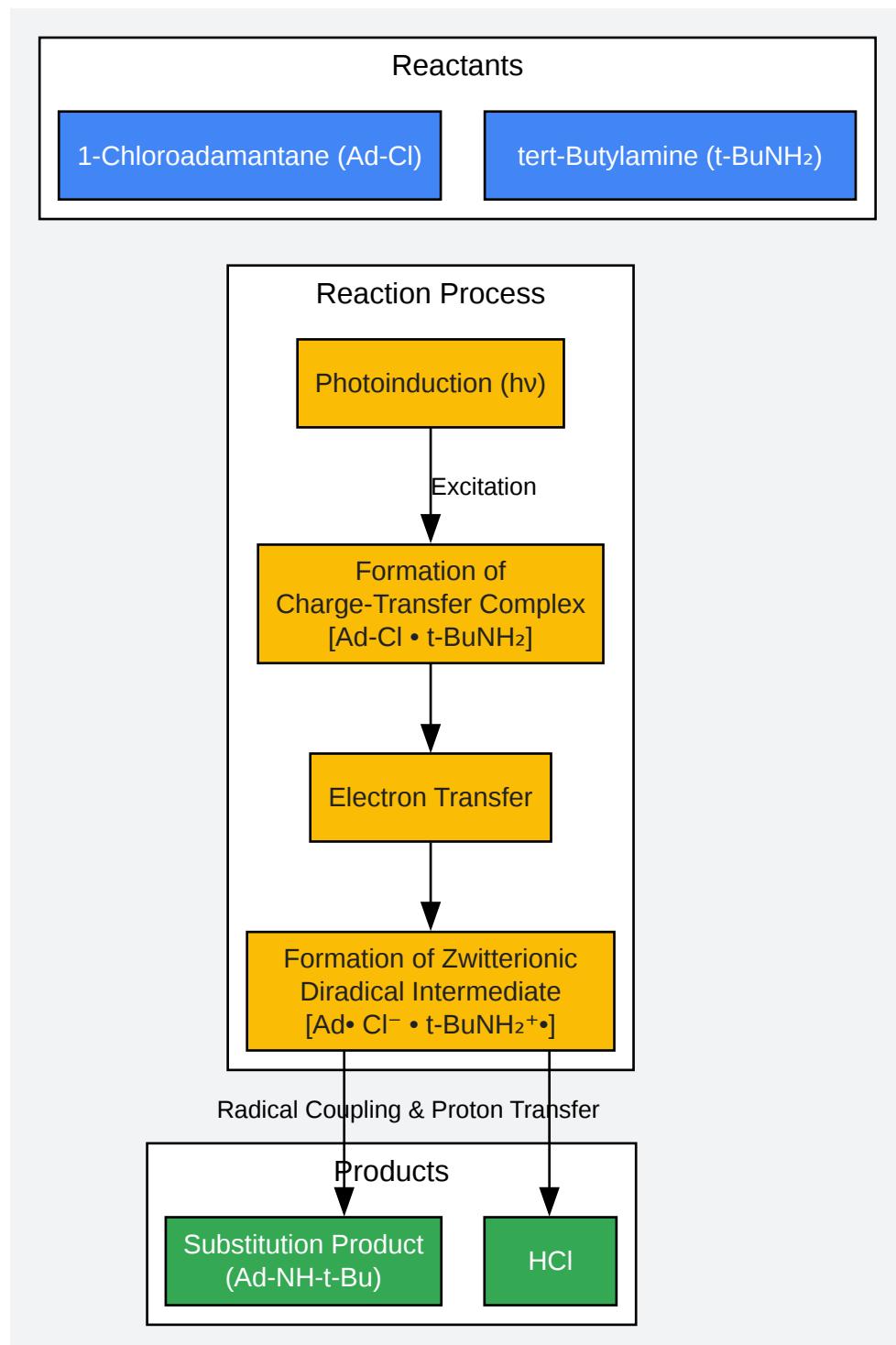
Procedure:

- Pre-saturation of Solvents: Prepare a sufficient quantity of 1-octanol saturated with water and water saturated with 1-octanol by vigorously shaking equal volumes of the two solvents together and allowing the layers to separate completely.
- Sample Preparation: Prepare a stock solution of **1-Chloroadamantane** of a known concentration in the pre-saturated 1-octanol.
- Partitioning: In a separatory funnel, combine a known volume of the **1-Chloroadamantane** stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP value.

- Equilibration: Shake the separatory funnel for a sufficient amount of time (e.g., 1-2 hours) to ensure that the partitioning of **1-Chloroadamantane** between the two phases reaches equilibrium.
- Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.
- Concentration Measurement: Carefully separate the two layers. Determine the concentration of **1-Chloroadamantane** in both the 1-octanol and the aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, if a chromophore is present or after derivatization, or gas chromatography).
- Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase:
  - $P = [\text{1-Chloroadamantane}]_{\text{octanol}} / [\text{1-Chloroadamantane}]_{\text{water}}$
  - The LogP is the base-10 logarithm of the partition coefficient:  $\text{LogP} = \log_{10}(P)$ .

## Visualizing a Key Reaction: Photoinduced Electron Transfer

**1-Chloroadamantane** can undergo a photoinduced electron-transfer substitution reaction. The following diagram illustrates the logical workflow of this process with tert-butylamine.[\[8\]](#)



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Caption: Workflow of the photoinduced electron-transfer substitution reaction.

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